(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPDELAUUYAFTQ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194816 | |
| Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112419-10-0 | |
| Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112419-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-aminopenicillanic acid with various acylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened and substituted with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired product, often involving specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions include various β-lactam derivatives, which are often used as intermediates in the synthesis of more complex antibiotics .
Scientific Research Applications
Antibiotic Development
The compound is structurally related to penicillin and cephalosporin antibiotics, which are critical in treating bacterial infections. Its bicyclic structure allows it to mimic the beta-lactam ring found in these antibiotics, potentially leading to the development of novel antibacterial agents.
Enzyme Inhibition Studies
Research has shown that (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can serve as a substrate or inhibitor for various enzymes involved in bacterial cell wall synthesis. This property is crucial for understanding mechanisms of resistance and developing new inhibitors against resistant strains.
Metabolic Pathway Investigation
This compound is utilized in studies investigating metabolic pathways involving nitrogen-containing compounds. It helps elucidate the role of bicyclic structures in metabolic processes and their interactions with biological systems.
Synthetic Chemistry
In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse derivatives that may exhibit different biological activities.
Case Studies
Mechanism of Action
The mechanism of action of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with several β-lactam classes, including penicillins, carbapenems, and β-lactamase inhibitors. Key differences lie in substituents, stereochemistry, and functional groups, which dictate pharmacological properties.
2.1 Penicillins
- Amoxicillin trihydrate [(2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate]: Features a 4-hydroxyphenylacetyl side chain at position 6, enhancing Gram-positive and some Gram-negative activity. Molecular weight: 419.4 g/mol; higher than the target compound due to the trihydrate form and thiazolidine sulfur .
- Ampicillin [(2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid]: Lacks the 4-hydroxyl group of amoxicillin, reducing activity against certain Gram-negative bacteria .
- Dicloxacillin sodium [(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate]: Bulky dichlorophenyl side chain confers resistance to β-lactamases .
2.2 Carbapenems
- Imipenem [(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid]: Contains a hydroxyethyl group at position 6 and a sulfanyl side chain, enabling broad-spectrum activity and stability against β-lactamases .
- Meropenem [3-[5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid]:
2.3 β-Lactamase Inhibitors
- Sulbactam [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid]:
Table 1: Comparative Analysis
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Activity/Stability Features |
|---|---|---|---|---|
| Target Compound | 1-azabicyclo[3.2.0]heptane | None (minimal substituents) | ~216 (estimated) | Potential intermediate or scaffold |
| Amoxicillin trihydrate | 4-thia-1-azabicyclo[3.2.0]heptane | 4-hydroxyphenylacetyl, trihydrate | 419.4 | Broad-spectrum, β-lactamase-sensitive |
| Imipenem | 1-azabicyclo[3.2.0]hept-2-ene | Hydroxyethyl, sulfanyl | 317.4 | Broad-spectrum, β-lactamase-resistant |
| Sulbactam | 4λ⁶-thia-1-azabicyclo[3.2.0]heptane | Sulfone, dimethyl | 255.3 | β-Lactamase inhibitor |
Physicochemical and Pharmacokinetic Differences
- Solubility : The target compound’s lack of hydrophilic side chains (e.g., amoxicillin’s hydroxyl group) may reduce water solubility, impacting bioavailability .
- Stability : Carbapenems (e.g., imipenem) exhibit greater stability against hydrolysis due to the unsaturated bicyclic core and hydroxyethyl group .
- Toxicity: Related compounds like 6-aminopenicillanic acid (6-APA) show warnings for dermal irritation (H315) and acute toxicity (H302), suggesting substituents modulate safety profiles .
Biological Activity
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention in pharmacological research due to its potential antibacterial properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and recent research findings.
- Molecular Formula : C14H14N2O5
- Molecular Weight : 290.27 g/mol
- CAS Number : 112345-98-9
The compound exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis, a common mechanism among β-lactam antibiotics. This action leads to cell lysis and death in susceptible bacteria, making it effective against various strains of both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Study 1: Antibacterial Efficacy
A study published in 2022 evaluated the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against extended-spectrum beta-lactamase (ESBL) producing strains.
Study 2: Pharmacokinetics and Safety Profile
Research focusing on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics when administered orally. The safety profile was assessed through animal models, indicating low toxicity levels at therapeutic doses .
Study 3: Combination Therapy
A recent investigation explored the synergistic effects of combining this compound with other antibiotics such as amoxicillin. The combination therapy showed enhanced antibacterial activity compared to monotherapy, suggesting potential for clinical applications in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid?
- Synthesis : The compound is typically synthesized via β-lactam ring formation using carbapenem or penam precursors. For example, β-lactamase inhibitors like sulbactam (a derivative) are synthesized by introducing sulfone groups at the C-6 position of penicillanic acid . Reaction conditions (e.g., pH, temperature) must be optimized to avoid ring-opening side reactions.
- Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 2S,5R configuration) and infrared (IR) spectroscopy to identify β-lactam carbonyl stretches (~1770 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bicyclic structural features .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Store at -18°C in anhydrous conditions to prevent hydrolysis of the β-lactam ring. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For long-term stability, lyophilized forms are preferred .
Q. How does this compound inhibit β-lactamases, and what is its biochemical mechanism?
- The compound acts as a suicide inhibitor of class A β-lactamases. Its β-lactam ring undergoes nucleophilic attack by the enzyme’s serine residue, forming a stable acyl-enzyme complex. The adjacent sulfone group (in derivatives like sulbactam) enhances electrophilicity, leading to irreversible enzyme inactivation . Kinetic studies using fluorogenic substrates (e.g., nitrocefin) can quantify inhibition constants (Ki) and catalytic turnover rates .
Advanced Research Questions
Q. How can researchers analyze degradation products or impurities in synthesized batches of this compound?
- Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm). Mobile phases often combine phosphate buffer (pH 6.5) and acetonitrile. Compare retention times against reference standards for impurities like oxidized or hydrolyzed derivatives (e.g., sulfone or open-chain byproducts) .
- Mass spectrometry (LC-MS/MS) identifies degradation pathways, such as β-lactam ring cleavage or side-chain modifications. Impurity profiling should follow ICH guidelines (e.g., Q3A/B) .
Q. What experimental approaches are used to study enzyme kinetics and resistance mechanisms against this β-lactamase inhibitor?
- Pre-steady-state kinetics : Stopped-flow fluorescence assays monitor enzyme-inhibitor complex formation in real time. Fluorescent probes (e.g., dansyl derivatives) detect conformational changes during inhibition .
- Resistance studies : Site-directed mutagenesis of β-lactamase active sites (e.g., Ambler position Glu166) reveals mutations that reduce inhibitor binding. Pair with MIC assays to correlate enzymatic resistance with bacterial susceptibility .
Q. How can computational modeling predict interactions between this compound and β-lactamase variants?
- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (SMILES: C[C@H]1[C@@H]2SC(C@@HC(=O)O)(C)C) and β-lactamase crystal structures (PDB: 1M40). Focus on hydrogen bonding with Ser70 and hydrophobic interactions with Val216 .
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Calculate binding free energies (MM-PBSA) to compare affinity across mutant enzymes .
Q. What strategies enhance the synergistic effects of this compound with β-lactam antibiotics?
- Combination therapy : Test efficacy with antibiotics like ampicillin or ceftazidime using checkerboard MIC assays. Synergy is quantified via fractional inhibitory concentration indices (FICI ≤ 0.5) .
- Pharmacokinetic optimization : Co-administer with permeabilizers (e.g., EDTA) to improve bacterial membrane penetration. Monitor serum stability and tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
